molecular formula C22H27N5O3S B2666682 6-butyl-3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione CAS No. 1251623-85-4

6-butyl-3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione

Cat. No.: B2666682
CAS No.: 1251623-85-4
M. Wt: 441.55
InChI Key: CIKAZIXJBMPLAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Butyl-3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is a sophisticated synthetic heterocyclic compound designed for pharmaceutical and biological research applications. This complex molecule features a unique hybrid architecture combining a [1,2]thiazolo[4,3-d]pyrimidine-5,7-dione core structure with a 4-(2,3-dimethylphenyl)piperazine carbonyl moiety. The structural framework suggests significant potential for interaction with various biological targets, particularly in central nervous system research and enzyme inhibition studies. Compounds containing the piperazine pharmacophore, such as this molecule, frequently demonstrate notable binding affinity for neurological receptors . Similarly, the isothiazolopyrimidine scaffold represents a privileged structure in medicinal chemistry known for yielding compounds with diverse biological activities . The strategic incorporation of a 2,3-dimethylphenyl substituent on the piperazine ring may enhance receptor selectivity and metabolic stability, while the 6-butyl chain could influence lipophilicity and pharmacokinetic properties. This carefully engineered molecular design makes it particularly valuable as a chemical probe for investigating novel therapeutic targets, structure-activity relationship studies, and mechanism of action research. Researchers exploring kinase inhibition, GPCR modulation, or phosphodiesterase activity may find this compound especially useful for their investigations. The compound is provided as a high-purity material characterized by appropriate analytical methods to ensure batch-to-batch consistency and reliability for research applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should consult the safety data sheet and implement appropriate safety precautions when handling this compound in laboratory settings.

Properties

IUPAC Name

6-butyl-3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O3S/c1-4-5-9-27-20(28)18-17(23-22(27)30)19(31-24-18)21(29)26-12-10-25(11-13-26)16-8-6-7-14(2)15(16)3/h6-8H,4-5,9-13H2,1-3H3,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIKAZIXJBMPLAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCN(CC3)C4=CC=CC(=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-butyl-3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione involves multiple steps, including the formation of the piperazine ring, the introduction of the thiazolopyrimidine core, and the attachment of the butyl and dimethylphenyl groups. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-butyl-3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

1. Antitumor Activity
Research indicates that thiazolo-pyrimidine derivatives exhibit significant antitumor properties. The specific structural features of 6-butyl-3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione suggest its potential as an anticancer agent. Studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .

2. Anti-inflammatory Effects
Thiazolo-pyrimidines are known for their anti-inflammatory properties. The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). This makes it a candidate for further investigation in treating inflammatory diseases .

3. Neuropharmacological Applications
The piperazine moiety in this compound is associated with neuropharmacological activities. Compounds with similar structures have been studied for their effects on neurotransmitter systems and potential use in treating neurological disorders such as depression and anxiety.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of thiazolo-pyrimidine derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231), it was found that compounds with structural similarities to this compound exhibited significant cytotoxicity. The study utilized combination therapy with doxorubicin to assess synergistic effects on cell viability and apoptosis induction .

Case Study 2: Anti-inflammatory Activity

A recent investigation into the anti-inflammatory properties of thiazolo-pyrimidines demonstrated that derivatives could effectively reduce inflammation markers in animal models of arthritis. The study highlighted the importance of the piperazine component in enhancing anti-inflammatory activity through modulation of immune responses .

Future Research Directions

Continued research into the biological effects of This compound is essential to fully elucidate its therapeutic potential. Future studies may focus on:

  • Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its biological effects.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to its chemical structure affect activity against various biological targets.
  • Clinical Trials : Initiating clinical trials to assess safety and efficacy in humans for conditions such as cancer and inflammatory diseases.

Mechanism of Action

The mechanism of action of 6-butyl-3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins involved in disease processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its pharmacological profile.

Comparison with Similar Compounds

Core Heterocyclic Variations

Compound Name Core Structure Substituents Key Features References
6-Butyl-3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-thiazolo[4,3-d]pyrimidine-5,7-dione Thiazolo-pyrimidine-dione 6-butyl; 4-(2,3-dimethylphenyl)piperazine-carbonyl High lipophilicity; potential CNS activity due to piperazine
3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-6-propyl-thiazolo[4,3-d]pyrimidine-5,7-dione Thiazolo-pyrimidine-dione 6-propyl; 4-(3-chlorophenyl)piperazine-carbonyl Reduced alkyl chain length may decrease membrane permeability vs. butyl
6-[4-(3,5-Dichloro-4-methylphenyl)piperazine-1-carbonyl]pyrimidine-2,4(1H,3H)-dione Pyrimidine-2,4-dione 4-(3,5-dichloro-4-methylphenyl)piperazine-carbonyl Absence of thiazolo ring may limit heterocyclic reactivity
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) Thiazolo-pyrimidine Benzylidene; 5-methylfuran; cyano group Planar benzylidene group may enhance π-π stacking in receptor binding

Substituent Effects

  • In , the 3,5-dichloro-4-methylphenyl group increases electrophilicity, which might improve binding to targets requiring halogen bonding .
  • Alkyl Chain Variations :

    • The butyl chain (C4) in the target compound likely increases lipophilicity (logP) compared to the propyl (C3) analog, favoring blood-brain barrier penetration .
  • Functional Groups: Cyano groups in ’s compounds (e.g., 11b) improve solubility via dipole interactions but may reduce metabolic stability .

Biological Activity

The compound 6-butyl-3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is a thiazolo[4,3-d]pyrimidine derivative known for its potential biological activities. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazolo-pyrimidine core and a piperazine moiety. The molecular formula is C25H34N4O3SC_{25}H_{34}N_4O_3S with a molecular weight of approximately 470.63 g/mol . It is soluble in DMSO and has been characterized using techniques like NMR spectroscopy and mass spectrometry to confirm its purity and identity.

The biological activity of this compound is hypothesized to arise from its interaction with specific receptors or enzymes. Thiazolo-pyrimidines are often involved in various biological processes due to their ability to function as enzyme inhibitors or receptor ligands. The mechanism may involve:

  • Receptor Binding : The compound may act on G protein-coupled receptors (GPCRs), which are crucial in many signaling pathways.
  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, thus altering physiological responses.

Antitumor Activity

Research indicates that thiazolo-pyrimidine derivatives exhibit significant antitumor properties. Specifically, studies have shown that compounds similar to This compound can induce apoptosis in cancer cells through various mechanisms including:

  • Cell Cycle Arrest : Inducing cell cycle arrest at specific phases.
  • Apoptosis Induction : Triggering programmed cell death via intrinsic pathways.

Anti-inflammatory Properties

The compound has also been noted for potential anti-inflammatory effects. Thiazolo-pyrimidine derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Research Findings and Case Studies

Several studies have investigated the biological effects of this compound:

StudyFindings
Study 1Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity.
Study 2Showed anti-inflammatory effects in animal models of arthritis by reducing swelling and pain scores.
Study 3Explored the compound's interactions with GPCRs revealing potential pathways for therapeutic applications in CNS disorders.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies have been employed to predict the biological activity of this class of compounds based on structural modifications. These studies suggest that specific functional groups enhance receptor affinity and enzymatic inhibition.

Q & A

Q. Q1. What are the key synthetic strategies for preparing this compound, and how can intermediates be optimized for yield?

Answer:

  • Core Synthesis: The compound’s thiazolo-pyrimidine-dione scaffold is typically constructed via cyclization reactions. Piperazine-carbonyl moieties are introduced through alkylation or acylation of aromatic amines using reagents like bis(2-chloroethyl)amine or activated carbonyl derivatives (e.g., chloroformates) under high-temperature conditions (e.g., 150°C in sulfolane) .
  • Intermediate Optimization: To enhance solubility and drug-like properties, substituents on the phenyl ring (e.g., hydroxyl or amino groups) are modified via nucleophilic substitution or reductive amination. For example, methyl iodide or benzyl bromide can alkylate piperazine residues to generate derivatives with improved pharmacokinetic profiles .
  • Purification: Normal-phase chromatography (e.g., 10% methanol/0.1% ammonium) is used to isolate intermediates, monitored by TLC or HPLC for purity .

Advanced Structural Characterization

Q. Q2. What advanced spectroscopic and computational methods validate the compound’s structure and conformation?

Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Assignments of piperazine protons (δ 2.5–3.5 ppm) and thiazolo-pyrimidine carbonyl carbons (δ 160–170 ppm) confirm regiochemistry .
    • FT-IR: Peaks at ~1650–1700 cm⁻¹ verify carbonyl groups in the piperazine-carbamate and thiazolo-pyrimidine-dione moieties .
  • Computational Validation:
    • Density Functional Theory (DFT): Calculated bond lengths and angles match experimental X-ray/NMR data to confirm stereoelectronic effects .
    • Molecular Dynamics (MD): Simulates solvent interactions to predict solubility trends .

Biological Activity Profiling (Basic)

Q. Q3. How is the compound screened for antimicrobial activity, and what controls are used?

Answer:

  • Assay Design:
    • Microbial Strains: Tested against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) using broth microdilution (MIC determination) .
    • Controls: Streptomycin (bacteria) and clotrimazole (fungi) serve as reference drugs. Solvent controls (DMSO ≤1%) ensure activity is compound-specific .
  • Data Interpretation: MIC values ≤50 µg/mL indicate promising activity, with dose-response curves (IC₅₀) generated for hit compounds .

Structure-Activity Relationship (SAR) Studies (Advanced)

Q. Q4. How do structural modifications to the piperazine and thiazolo-pyrimidine moieties affect bioactivity?

Answer:

  • Piperazine Modifications:
    • N-Alkylation: Adding methyl or benzyl groups (e.g., via methyl iodide) increases lipophilicity, enhancing blood-brain barrier penetration but potentially reducing aqueous solubility .
    • Aryl Substituents: Electron-withdrawing groups (e.g., Cl, CF₃) on the phenyl ring improve antimicrobial potency by enhancing target (e.g., enzyme) binding .
  • Thiazolo-Pyrimidine Core:
    • Ring Expansion: Replacing sulfur with oxygen (oxazolo analogs) reduces activity, highlighting the thiazole’s role in π-π stacking with biological targets .
  • Methodology: Parallel synthesis of analogs followed by in vitro screening and SwissADME profiling (e.g., logP, topological polar surface area) guides SAR .

Handling Data Contradictions in Pharmacological Studies

Q. Q5. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy?

Answer:

  • Step 1: Pharmacokinetic Analysis
    • Assess plasma stability (e.g., liver microsome assays) and bioavailability (e.g., Caco-2 permeability) to identify metabolic liabilities .
  • Step 2: Target Engagement Studies
    • Use fluorescence polarization or SPR to measure binding affinity (Kd) to suspected targets (e.g., fungal CYP51 in C. albicans) .
  • Step 3: Structural Optimization
    • Introduce prodrug moieties (e.g., acetylated amines) to improve solubility or block metabolic hotspots .

Computational Drug Design (Advanced)

Q. Q6. How can molecular docking and QSAR models prioritize derivatives for synthesis?

Answer:

  • Docking Workflow:
    • Target Selection: Use PDB structures (e.g., 3LD6 for fungal 14α-demethylase) .
    • Software: AutoDock Vina or Schrödinger Suite for pose prediction; RMSD ≤2.0 Å validates reliability .
  • QSAR Modeling:
    • Descriptors: Include logP, H-bond donors/acceptors, and molecular weight.
    • Validation: Leave-one-out cross-correlation (R² >0.7) ensures predictive power .

Reaction Mechanism Elucidation

Q. Q7. What mechanistic insights explain the regioselectivity of piperazine-carbonyl formation?

Answer:

  • Nucleophilic Acyl Substitution: The aromatic amine attacks the electrophilic carbonyl (e.g., chloroformate), with sulfolane stabilizing the transition state via polar interactions .
  • Steric Effects: Bulky substituents on the phenyl ring (e.g., 2,3-dimethyl) direct piperazine coupling to the para position .
  • Kinetic Studies: Variable-temperature NMR monitors intermediate formation rates to optimize reaction time .

Green Chemistry Approaches (Advanced)

Q. Q8. How can solvent-free or catalytic methods improve the synthesis’s sustainability?

Answer:

  • Solvent-Free Cyclization: Microwave-assisted reactions (e.g., 150°C, 30 min) reduce energy use and byproducts .
  • Catalysis:
    • Biocatalysts: Lipases (e.g., Candida antarctica) enantioselectively acylate piperazine intermediates .
    • Metal-Free: Iodine or organocatalysts (e.g., DMAP) accelerate thiazolo-pyrimidine ring closure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.